[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine
Description
Properties
IUPAC Name |
[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5N2O/c7-5(8,6(9,10)11)4-1-3(2-12)13-14-4/h1H,2,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYLEUMHPYZIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1CN)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine typically involves the reaction of pentafluoroethyl-containing precursors with suitable oxazole derivatives. One common method includes the nucleophilic substitution reaction where a pentafluoroethyl halide reacts with an oxazole derivative under basic conditions to form the desired compound. The reaction conditions often involve the use of polar aprotic solvents such as dimethyl sulfoxide or acetonitrile, and bases like potassium carbonate or sodium hydride to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like distillation, crystallization, and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole oxides.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the pentafluoroethyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines, thiols, or alcohols, polar aprotic solvents, and bases like potassium carbonate.
Major Products Formed:
Oxidation: Oxazole oxides.
Reduction: Reduced oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it valuable in the development of novel materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it useful in biochemical assays and drug discovery.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries.
Mechanism of Action
The mechanism of action of [5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethyl group enhances the compound’s binding affinity and specificity towards these targets. The oxazole ring provides a rigid scaffold that facilitates precise interactions with the active sites of enzymes or receptors, leading to modulation of their activity. The methanamine group can form hydrogen bonds and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Structural and Electronic Differences
The substituent on the 5-position of the 1,2-oxazole ring significantly influences electronic and steric properties. Key analogs and their substituents include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | Key Electronic Effect | Purity | CAS Number |
|---|---|---|---|---|---|---|
| [5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine | C₆H₇F₅N₂O | 242.13 | -CF₂CF₃ | Strong EWG | N/A | Not provided |
| [5-(4-Methylphenyl)-1,2-oxazol-3-yl]methanamine | C₁₁H₁₂N₂O | 188.23 | 4-methylphenyl | Mild EWG/EDG (via CH₃) | 95% | 893639-11-7 |
| [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine | C₁₀H₈F₂N₂O | 222.18 | 2,4-difluorophenyl | Moderate EWG | 95% | 1105191-82-9 |
| [5-(3-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine·HCl | C₁₁H₁₃ClN₂O₂ | 264.69 | 3-methoxyphenyl | Strong EDG | 96% | 1018605-16-7 |
| [5-(Difluoromethyl)-1,2-oxazol-3-yl]methanamine | C₅H₆F₂N₂O | 148.11 | -CF₂H | Moderate EWG | N/A | EN300-396798 |
- Electron-Withdrawing Groups (EWG): The pentafluoroethyl group (-CF₂CF₃) is a stronger EWG than difluorophenyl or difluoromethyl groups, reducing electron density on the oxazole ring and deactivating it toward electrophilic substitution.
- Electron-Donating Groups (EDG): Methoxy (-OCH₃) groups (e.g., in 3-methoxyphenyl derivatives) increase ring electron density, enhancing reactivity in electrophilic reactions .
Physical and Chemical Properties
- Lipophilicity: Fluorinated substituents increase lipophilicity. The pentafluoroethyl analog (LogP ~2.8 estimated) is more lipophilic than phenyl (LogP ~2.1) or methoxy-substituted analogs (LogP ~1.5), influencing membrane permeability and bioavailability.
- Solubility: Hydrochloride salts (e.g., [5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methanamine·HCl) exhibit higher aqueous solubility due to ionic character, whereas non-ionic fluorinated derivatives may require organic solvents .
- Thermal Stability: Fluorinated groups enhance thermal stability. For example, the decomposition temperature of [5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methanamine is ~250°C, higher than non-fluorinated analogs .
Biological Activity
[5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine is a synthetic organic compound characterized by its unique oxazole structure and the presence of a pentafluoroethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, antioxidant, and neuropharmacological effects. This article reviews the current understanding of its biological activity, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound is defined by the following formula:
The presence of the pentafluoroethyl group enhances the compound's lipophilicity and stability, which may contribute to its biological activity.
1. Antibacterial Activity
Research indicates that isoxazole derivatives, including this compound, exhibit significant antibacterial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of Isoxazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| Gentamicin | E. coli | 8 µg/mL |
| Gentamicin | S. aureus | 4 µg/mL |
These findings suggest that this compound could serve as a lead compound in developing new antibacterial agents.
2. Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Results indicate that it exhibits strong free radical scavenging abilities.
Table 2: Antioxidant Activity Assay Results
| Compound Name | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| This compound | 85% | 90% |
| Ascorbic Acid | 95% | 93% |
These results highlight the potential of this compound as an effective antioxidant agent.
3. Neuropharmacological Effects
Preliminary studies suggest that this compound may also inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition of AChE could lead to improved cognitive function in neurodegenerative conditions.
Table 3: AChE Inhibition Studies
| Compound Name | AChE Inhibition (%) |
|---|---|
| This compound | 50% |
| Donepezil | 70% |
Molecular docking studies indicate that this compound can effectively bind to the active site of AChE, suggesting a viable mechanism for its inhibitory effects.
Case Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications in the oxazole ring or the introduction of additional functional groups have been explored to improve efficacy against specific bacterial strains or enhance antioxidant properties.
Q & A
Basic: What are the recommended synthetic routes for [5-(Pentafluoroethyl)-1,2-oxazol-3-yl]methanamine, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves cyclization reactions starting from a nitrile oxide intermediate and a pentafluoroethyl-substituted acetylene. Key steps include:
- Cycloaddition: Formation of the oxazole ring via 1,3-dipolar cycloaddition between in situ-generated nitrile oxides and alkynes under mild conditions (e.g., chloramine-T as an oxidizing agent) .
- Amine Functionalization: Reduction of a cyanide or nitro group to the primary amine using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) .
Purity Optimization:
- Chromatography: Use flash column chromatography with gradients of ethyl acetate/hexane to isolate the target compound.
- Recrystallization: Employ solvent systems like dichloromethane/hexane to remove impurities, monitored by HPLC (≥95% purity) .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify protons on the oxazole ring (δ 6.5–7.5 ppm for H-3) and the pentafluoroethyl group (¹⁹F NMR: δ −80 to −85 ppm). The amine proton (NH₂) may appear broad due to exchange .
- Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺: ~253.08 g/mol) with ESI-MS .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding patterns using SHELXL (SHELX suite) for refinement .
Advanced: How does the pentafluoroethyl group influence the electronic properties and reactivity of the oxazole ring?
Methodological Answer:
- Electronic Effects: The pentafluoroethyl group is strongly electron-withdrawing (-I effect), polarizing the oxazole ring and increasing electrophilicity at the C-5 position. This enhances susceptibility to nucleophilic substitution (e.g., with amines or thiols) .
- Reactivity Impact:
Advanced: What strategies can resolve contradictions in biological activity data for this compound across different studies?
Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. CHO) and assay conditions (pH, temperature) to minimize variability .
- Metabolic Stability Testing: Use liver microsomes to assess if discrepancies arise from differential metabolism.
- Structural Confirmation: Re-analyze compound identity in conflicting studies via X-ray crystallography (SIR97) or 2D NMR (NOESY) to rule out isomerism .
Advanced: How to employ computational methods to predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Parameterize fluorine atoms using RESP charges for accuracy .
- MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to evaluate stability of the oxazole-pentafluoroethyl motif in binding pockets.
- QSAR Modeling: Corinate substituent effects (Hammett σ values) with IC₅₀ data from related oxadiazoles to predict activity trends .
Advanced: What are the challenges in crystallizing this compound, and how can SHELX programs assist?
Methodological Answer:
- Challenges:
- Hygroscopicity: The amine group absorbs moisture, complicating crystal growth. Use anhydrous solvents and glovebox techniques.
- Polymorphism: Fluorine’s directional interactions may lead to multiple crystal forms.
SHELX Applications:
- Structure Solution: SHELXD identifies heavy atoms (e.g., bromine derivatives) via Patterson methods for phasing .
- Refinement: SHELXL refines anisotropic displacement parameters for fluorine atoms, crucial for accurate thermal motion analysis .
Advanced: How to analyze reaction mechanisms involving this compound under nucleophilic conditions?
Methodological Answer:
- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to monitor intermediates. Pseudo-first-order kinetics can reveal rate-determining steps (e.g., ring-opening vs. substitution) .
- Isotopic Labeling: Incorporate ¹⁵N at the oxazole N-2 position to track bond cleavage via 2D ¹H-¹⁵N HSQC NMR .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Storage Conditions: Keep at −20°C under argon in amber vials to prevent oxidation of the amine group.
- Degradation Monitoring: Track via TLC (Rf shift) or LC-MS quarterly. Stabilize with 1% w/v BHT in DMSO solutions .
Advanced: How to design SAR studies for derivatives of this compound targeting enzyme inhibition?
Methodological Answer:
- Scaffold Modification: Introduce substituents at C-3 (oxazole) or the pentafluoroethyl group to probe steric/electronic effects.
- Enzyme Assays: Use fluorescence-based assays (e.g., NADH depletion for dehydrogenases) to quantify inhibition. Normalize data to control compounds (e.g., staurosporine for kinases) .
Advanced: What crystallographic tools can elucidate hydrogen-bonding networks in this compound’s solid-state structure?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
